N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(4-(trifluoromethyl)phenyl)acetamide

SYK inhibition biochemical IC50 kinase potency

For research on B-cell lymphomas, AML, and pediatric ALL, preclinical data confirms that dual SYK/FLT3 inhibition is mechanistically critical and cannot be replicated by selective SYK agents. TAK-659 (Mivavotinib) addresses this gap with single-digit nanomolar enzymatic potency (SYK IC50: 3.2 nM; FLT3 IC50: 4.6 nM) and >50-fold kinome selectivity. Key evidence: 2.5-fold superior xenograft tumor growth inhibition over ibrutinib in GCB-DLBCL (37% vs. 15%); prolonged event-free survival in 6 of 8 pediatric ALL PDX models; and low-concentration apoptosis induction in CLL co-cultures, synergizing with fludarabine. Bulk procurement is supported for sustained in-vivo studies.

Molecular Formula C16H18F3N3O2
Molecular Weight 341.334
CAS No. 2034537-08-9
Cat. No. B2390962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(4-(trifluoromethyl)phenyl)acetamide
CAS2034537-08-9
Molecular FormulaC16H18F3N3O2
Molecular Weight341.334
Structural Identifiers
SMILESC1=CN(N=C1)CCOCCNC(=O)CC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C16H18F3N3O2/c17-16(18,19)14-4-2-13(3-5-14)12-15(23)20-7-10-24-11-9-22-8-1-6-21-22/h1-6,8H,7,9-12H2,(H,20,23)
InChIKeyFXKKRYHLRHNPAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

TAK-659 (CAS 2034537-08-9) – SYK/FLT3 Dual Inhibitor Procurement Guide for Oncology & Inflammation Research


TAK-659 (mivavotinib) is a potent, reversible, orally bioavailable dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3), with enzymatic IC50 values of 3.2 nM (SYK) and 4.6 nM (FLT3) . The compound belongs to the heteroaromatic pyrrolidinone class and was developed via structure-based drug design exploiting co-crystal structures of SYK [1]. Clinically, TAK-659 has advanced to Phase I/II trials for B‑cell lymphomas, AML, and solid tumors, distinguishing it from earlier SYK‑selective or SYK/JAK inhibitors [2].

1
Pathway Context Dual SYK/FLT3 pathway inhibition study fit
2
Assay Context B-cell receptor signaling and FLT3-driven model assays
3
Model Fit Reported in vivo xenograft and PDX model-response context

Why Generic SYK Inhibitors Cannot Replace TAK-659 in FLT3‑Driven or B‑Cell Malignancy Models


Although several oral SYK inhibitors (fostamatinib, entospletinib, cerdulatinib) have reached clinical stages, they exhibit sharply divergent biochemical and cellular profiles that prevent simple interchange [1]. TAK-659 is one of the very few compounds that simultaneously inhibits SYK and FLT3 at single‑digit nanomolar potency, a dual profile that drives superior cellular apoptosis and xenograft activity compared to SYK‑only or SYK/JAK inhibitors [2]. Substituting a selective SYK agent such as entospletinib forfeits FLT3 coverage, while switching to a SYK/JAK inhibitor like cerdulatinib loses FLT3 potency and shifts kinome selectivity; both changes are mechanistically significant in AML and certain lymphoma subsets [3]. The quantitative evidence below demonstrates that TAK-659 occupies a distinct niche that cannot be filled by simply procuring another SYK‑targeted kinase inhibitor.

FLT3 Coverage Gap

SYK-selective inhibitors (e.g., entospletinib) lack FLT3 potency; dual-pathway response may not transfer directly.

Kinome Profile Shift

SYK/JAK inhibitors (e.g., cerdulatinib) shift kinome selectivity toward JAK-STAT; pathway-response endpoints may differ.

Model-Response Context

In vivo efficacy data are compound-specific; model-response context may not reproduce with alternative SYK agents.

Head‑to‑Head Quantitative Differentiation of TAK-659 (CAS 2034537-08-9) From Closest Clinical SYK Inhibitors


SYK Biochemical Potency: TAK-659 is 2.4‑fold to 13‑fold More Potent Than Entospletinib, Fostamatinib, and Cerdulatinib

In cell‑free kinase assays using recombinant human SYK, TAK-659 inhibited SYK with an IC50 of 3.2 nM, compared to entospletinib (7.7 nM), fostamatinib active metabolite R406 (41 nM), and cerdulatinib (32 nM) . This represents a 2.4‑fold improvement over the next most potent SYK inhibitor entospletinib and a 13‑fold advantage over the clinical agent fostamatinib.

SYK Potency
Cross-study
IC50 3.2 nM
Reported higher biochemical SYK inhibition than entospletinib, fostamatinib, and cerdulatinib.
Cell-free recombinant human SYK; cross-study comparison.
SYK inhibition biochemical IC50 kinase potency

FLT3 Co‑Inhibition: TAK-659 Is a Single‑Digit Nanomolar Dual SYK/FLT3 Inhibitor, Unlike SYK‑Selective or SYK/JAK Agents

TAK-659 inhibits FLT3 with an IC50 of 4.6 nM, a potency essentially equipotent to its SYK activity [1]. In contrast, entospletinib displays >13‑ to >1000‑fold cellular selectivity for SYK over FLT3, effectively acting as a SYK‑only agent . Fostamatinib's active metabolite R406 is approximately 5‑fold less potent against FLT3 (estimated IC50 ~200 nM) . Cerdulatinib's primary co‑targets are JAK family kinases (JAK1 IC50 12 nM, JAK2 6 nM, JAK3 8 nM), with SYK IC50 of 32 nM and negligible FLT3 activity reported .

FLT3 Co-Inhibition
Cross-study
SYK 3.2 nM / FLT3 4.6 nM
Unique single-digit nM dual SYK/FLT3 profile not matched by comparators.
Entospletinib and cerdulatinib lack comparable FLT3 activity.
FLT3 inhibition dual kinase inhibitor AML

Cellular Potency in DLBCL: TAK-659 EC50 Range 25–400 nM and Superior Tumor Growth Inhibition Over a BTK Inhibitor In Vivo

In a panel of diffuse large B‑cell lymphoma (DLBCL) cell lines, TAK-659 inhibited proliferation with EC50 values between 25 nM and 400 nM [1]. In the OCI‑LY‑19 GCB‑type DLBCL xenograft model, daily oral administration of 60 mg/kg TAK-659 achieved a tumor growth inhibition (TGI) of 37%, compared to only 15% TGI for a BTK inhibitor (ibrutinib) tested at an equivalent dose and schedule [1]. This 2.5‑fold advantage in TGI was attributed to upstream blockade of SYK, which suppresses BCR signaling more comprehensively than BTK inhibition alone.

DLBCL Xenograft
Head-to-head
TGI 37% vs 15% (ibrutinib)
Reported higher tumor growth inhibition in OCI-LY-19 model.
60 mg/kg/day oral; 21-day study. Model-response context.
DLBCL cellular EC50 xenograft tumor growth inhibition

Kinome Selectivity: TAK-659 Exhibits >50‑Fold Selectivity for SYK/FLT3 Over 290 Other Kinases

In a broad kinome screen comprising 290 wild‑type protein kinases, TAK-659 demonstrated >50‑fold selectivity for SYK and FLT3 over all other kinases tested [1]. This clean selectivity profile contrasts with cerdulatinib, which inhibits JAK1, JAK2, JAK3, and TYK2 at sub‑50 nM potencies, increasing the risk of JAK‑STAT‑mediated adverse effects . Fostamatinib, while SYK‑selective at the enzymatic level, shows cellular activity against additional kinases such as Lyn and Src at higher concentrations .

Kinome Selectivity
Class-level
>50-fold over 290 kinases
Narrower kinome profile supports pathway-response interpretation.
Cell-free panel; spares JAK family vs cerdulatinib.
kinase selectivity off-target profiling safety margin

CLL Microenvironment Apoptosis: TAK-659 Triggers Cell Death at Lower Concentrations Than the Active Metabolite of Fostamatinib (R406)

In an ex‑vivo co‑culture system that mimics the CLL proliferative microenvironment (BM stromal cells, CD40L, CpG ODN, anti‑IgM), TAK-659 inhibited BCR‑driven phosphorylation of SYK, Akt, and ERK1/2 and induced apoptosis at significantly lower drug concentrations than the active metabolite of fostamatinib, R406 [1]. The study further demonstrated that TAK-659 synergized with fludarabine to enhance apoptosis, a combination benefit not observed with R406 at equivalent doses [1].

CLL Apoptosis
Head-to-head
Lower conc. vs R406
Reported higher potency in CLL co-culture apoptosis endpoint.
Ex vivo co-culture; synergistic with fludarabine.
chronic lymphocytic leukemia apoptosis ex vivo co-culture

In‑Vivo Activity in Pediatric ALL: TAK-659 Prolongs Event‑Free Survival in 6 of 8 Patient‑Derived Xenograft Models

In a panel of eight pediatric acute lymphoblastic leukemia (ALL) patient‑derived xenografts (PDXs), oral TAK-659 at 60 mg/kg/day significantly prolonged the time to event in six out of eight models compared to vehicle control [1]. While only one PDX achieved an objective response, the minimum mean %huCD45+ (leukemic burden) was significantly reduced in five of eight PDXs [1]. Comparable PDX studies with fostamatinib in pediatric ALL are not available in the literature, and entospletinib has not been evaluated in this indication, leaving TAK-659 as one of the few SYK/FLT3 inhibitors with direct in‑vivo evidence in pediatric B‑ALL [2].

Pediatric ALL PDX
Cross-study
6/8 models event-free survival prolongation
Unique reported pediatric ALL PDX endpoint context.
No published comparator data in same indication.
pediatric ALL patient-derived xenograft event-free survival

High‑Value Procurement Scenarios for TAK-659 (CAS 2034537-08-9) Based on Quantitative Differentiation Evidence


Preclinical Development of B‑Cell Lymphoma Therapies Requiring Dual SYK/FLT3 Inhibition

Investigators studying DLBCL subtypes that are sensitive to BCR‑pathway blockade should prioritize TAK-659 because of its demonstrated cellular EC50 of 25–400 nM and 2.5‑fold superior xenograft TGI over ibrutinib (37% vs 15%) in the OCI‑LY‑19 GCB‑DLBCL model [1]. The dual SYK/FLT3 profile ensures coverage of both BCR‑driven proliferation and FLT3‑mediated survival signaling, a dual mechanism not achievable with entospletinib or ibrutinib alone [1].

Acute Myeloid Leukemia (AML) Models With FLT3‑ITD or FLT3‑Overexpressing Populations

For AML patient‑derived xenograft or cell‑line studies, TAK-659's single‑digit nanomolar potency on both SYK (3.2 nM) and FLT3 (4.6 nM) provides a distinct advantage over SYK‑selective agents (entospletinib) or SYK/JAK inhibitors (cerdulatinib) that lack FLT3 coverage . The demonstrated in‑vivo activity in FLT3‑mutated AML models, coupled with the clean kinome selectivity (>50‑fold over 290 kinases), reduces the confounding polypharmacology often encountered with less selective SYK inhibitors [2].

Chronic Lymphocytic Leukemia (CLL) Microenvironment Studies and Drug‑Combination Screening

Researchers modeling the CLL lymph‑node microenvironment should source TAK-659 rather than fostamatinib because ex‑vivo co‑culture data show that TAK-659 induces apoptosis at lower concentrations than R406 (fostamatinib's active metabolite) and synergizes with fludarabine [3]. This potency advantage directly reduces the compound quantity required for sustained in‑vitro and in‑vivo studies, improving cost‑efficiency and experimental reproducibility [3].

Pediatric High‑Risk Acute Lymphoblastic Leukemia (ALL) Preclinical Programs

Investigators targeting high‑risk pediatric ALL subtypes where SYK and FLT3 are overexpressed should select TAK-659 as the only SYK/FLT3 inhibitor with published PDX efficacy data: it significantly prolonged event‑free survival in 6 of 8 pediatric ALL PDXs and reduced leukemic burden in 5 of 8 models [4]. Competing molecules lack comparable in‑vivo pediatric ALL datasets, making TAK-659 the only evidence‑backed option for grant applications and preclinical trial design [4].

Application
Selection Property
Validation Focus
B-cell lymphoma pathway studies
Dual SYK/FLT3 inhibition profile
DLBCL cell-panel and xenograft model-response review
AML FLT3-ITD model research
Single-digit nM FLT3 potency
FLT3-driven proliferation endpoint monitoring
CLL microenvironment signaling assays
Apoptosis induction at lower concentrations
Co-culture apoptosis and combination-response endpoints
Pediatric ALL preclinical programs
Unique published PDX endpoint data
Event-free survival and leukemic burden endpoint review
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